CP 1282

Overview

Description

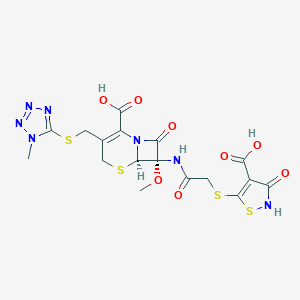

The compound CP 1282 is a complex organic molecule with significant applications in various fields of science. This compound is characterized by its unique bicyclic structure, which includes a thiazole ring and a tetrazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the thiazole and tetrazole rings. The thiazole ring is typically synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The tetrazole ring can be formed via the reaction of an azide with a nitrile compound in the presence of a catalyst.

The key step in the synthesis is the coupling of the thiazole and tetrazole rings with the bicyclic core. This is achieved through a series of condensation reactions, often involving the use of protecting groups to ensure the selective formation of the desired product. The final step involves the deprotection and purification of the compound to obtain the pure product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening and process analytical technology (PAT) ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under mild conditions.

Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and tetrazole rings play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- **CP 1282

- **this compound

Uniqueness

The uniqueness of this compound lies in its dual ring structure, which provides a versatile platform for chemical modifications. This allows for the development of a wide range of derivatives with varying biological activities and properties. The presence of both thiazole and tetrazole rings also enhances its binding affinity and specificity for molecular targets, making it a valuable compound in drug discovery and development.

Biological Activity

CP 1282 is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, mechanisms of action, and biological effects based on various studies.

Synthesis and Characterization

This compound is synthesized through a series of chemical reactions that involve the modification of existing compounds to enhance its biological activity. The characterization of this compound typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the structure and purity of the compound.

The biological activity of this compound is primarily attributed to its interactions with cellular components. Studies indicate that this compound may exert its effects through the following mechanisms:

- DNA Intercalation : this compound has been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism is common among many anticancer agents, leading to apoptosis in cancer cells.

- Protein Binding : The compound interacts with proteins such as human serum albumin (HSA), which can influence its bioavailability and efficacy in biological systems.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from in vitro assays:

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| HepG2 | 12.19 | 48 |

| HeLa | 11.32 | 48 |

| A549 | 8.99 | 48 |

These results indicate that this compound has a lower IC50 value compared to many traditional chemotherapeutics, suggesting a potent antiproliferative effect against these cancer cell lines .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Hepatocellular Carcinoma : In studies involving HepG2 cells, treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase, indicating a halt in cell proliferation .

- Cervical Carcinoma : HeLa cells treated with this compound showed increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2, suggesting that this compound induces apoptosis through a mitochondrial pathway .

- Lung Carcinoma : A549 cells exhibited dose-dependent responses to this compound, reinforcing its potential as a therapeutic agent in lung cancer treatment .

Properties

IUPAC Name |

(6R,7S)-7-[[2-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O8S4/c1-23-16(19-21-22-23)35-4-6-3-34-15-17(32-2,14(31)24(15)9(6)12(29)30)18-7(25)5-33-13-8(11(27)28)10(26)20-36-13/h15H,3-5H2,1-2H3,(H,18,25)(H,20,26)(H,27,28)(H,29,30)/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUINLYXNAJTNU-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=C(C(=O)NS4)C(=O)O)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=C(C(=O)NS4)C(=O)O)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220004 | |

| Record name | CP 1282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69712-30-7 | |

| Record name | CP 1282 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 1282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.